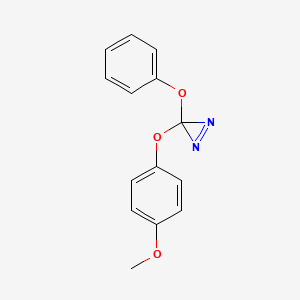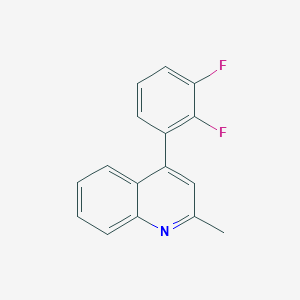
5,7-Dichloro-8-acetoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-8-acetoxyquinoline is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of two chlorine atoms at the 5th and 7th positions and an acetoxy group at the 8th position on the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-8-acetoxyquinoline typically involves the chlorination of 8-hydroxyquinoline followed by acetylation. One common method includes dissolving 8-hydroxyquinoline in chloroform and chlorinating it using chlorine gas to obtain 5,7-dichloro-8-hydroxyquinoline . The resulting compound is then acetylated using acetic anhydride and triethylamine at room temperature to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and acetylation steps, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dichloro-8-acetoxyquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: The chlorine atoms at the 5th and 7th positions can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-8-acetoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-8-acetoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: This compound is similar in structure but lacks the acetoxy group at the 8th position.
5,7-Dichloro-2-methyl-8-quinolinol: This compound has a methyl group at the 2nd position instead of an acetoxy group at the 8th position.
Uniqueness
5,7-Dichloro-8-acetoxyquinoline is unique due to the presence of both chlorine atoms and the acetoxy group, which confer specific chemical properties and reactivity. These structural features make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
52174-94-4 |
|---|---|
Molekularformel |
C11H7Cl2NO2 |
Molekulargewicht |
256.08 g/mol |
IUPAC-Name |
(5,7-dichloroquinolin-8-yl) acetate |
InChI |
InChI=1S/C11H7Cl2NO2/c1-6(15)16-11-9(13)5-8(12)7-3-2-4-14-10(7)11/h2-5H,1H3 |
InChI-Schlüssel |
YLHTUGZWCAVVON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11861660.png)
![3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol](/img/structure/B11861669.png)



![Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate](/img/structure/B11861689.png)







